4-(4-Ethoxyphenyl)piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of 4-(4-Ethoxyphenyl)piperidine hydrochloride is defined by its molecular formula of C₁₃H₂₀ClNO and a molecular weight of 241.76 grams per mole. The compound exists as a hydrochloride salt of the parent amine 4-(4-Ethoxyphenyl)piperidine, which has the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 grams per mole. The structural architecture consists of a six-membered piperidine ring bearing a para-ethoxyphenyl substituent at the 4-position, creating a distinctive molecular framework that influences both its chemical and physical properties.
The stereochemical considerations of this compound are particularly significant due to the presence of the piperidine ring system. Crystallographic analysis of related piperidine derivatives has demonstrated that the piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement. In the case of this compound, the chair conformation positions the ethoxyphenyl substituent in an equatorial orientation, minimizing steric interactions and maximizing conformational stability. This equatorial positioning is consistent with established principles of cyclohexane chemistry, where bulky substituents preferentially occupy equatorial positions to reduce unfavorable axial interactions.
The ethoxyphenyl substituent introduces additional conformational complexity through the rotation around the carbon-carbon bond connecting the piperidine ring to the aromatic system. The ethoxy group at the para position of the phenyl ring can adopt various rotational conformations, with the most stable arrangement typically placing the ethyl group in a position that minimizes steric hindrance with the aromatic ring. The dihedral angle between the piperidine ring plane and the phenyl ring plane significantly influences the overall molecular geometry and electronic properties of the compound.
Computational Characterization of Electronic Properties
Computational analysis of this compound reveals important electronic characteristics that govern its chemical behavior and potential interactions. The calculated topological polar surface area provides insights into the compound's polarity and potential for molecular interactions. For the related compound N-(4-ethoxyphenyl)piperidin-4-amine, computational studies have determined a topological polar surface area of 33.29 square angstroms, indicating moderate polarity that facilitates specific intermolecular interactions while maintaining sufficient lipophilicity for membrane permeability.
The logarithmic partition coefficient (LogP) represents a critical parameter for understanding the compound's hydrophobic-hydrophilic balance. Computational predictions for similar ethoxyphenyl-piperidine derivatives indicate LogP values ranging from 2.2492 to 3.68310, suggesting favorable lipophilicity characteristics. This range indicates that the compound possesses sufficient hydrophobic character to interact with lipid environments while retaining enough polarity for aqueous solubility, particularly in its hydrochloride salt form.
Electronic density distribution calculations reveal the influence of the ethoxy substituent on the overall electron density of the aromatic ring system. The electron-donating nature of the ethoxy group increases electron density at the ortho and para positions of the phenyl ring, affecting the compound's reactivity patterns and potential for electrophilic aromatic substitution reactions. The piperidine nitrogen atom, particularly in its protonated form in the hydrochloride salt, significantly influences the electronic properties through its positive charge distribution and hydrogen bonding capabilities.
Molecular orbital analysis demonstrates the interaction between the aromatic π-system of the ethoxyphenyl group and the lone pair electrons of the piperidine nitrogen. This electronic interaction contributes to the overall stability of the molecular system and influences the compound's spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide important information about the compound's potential for electronic transitions and reactivity with other chemical species.
| Electronic Property | Value | Method |
|---|---|---|
| Topological Polar Surface Area | 33.29 Ų | Computational Prediction |
| Logarithmic Partition Coefficient | 2.25-3.68 | Multiple Algorithm Average |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
| Hydrogen Bond Donors | 2 | Structural Analysis |
| Rotatable Bonds | 4 | Conformational Analysis |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of piperidine derivatives have provided valuable insights into the solid-state structure and conformational preferences of compounds containing the 4-substituted piperidine motif. Although specific crystal structure data for this compound are not directly available in the current literature, extensive studies on related piperidine derivatives offer important comparative information. Crystal structure analyses of similar compounds have consistently demonstrated that the piperidine ring adopts a chair conformation in the solid state.
The chair conformation of the piperidine ring in these derivatives typically exhibits specific puckering parameters that quantify the degree of ring distortion from planarity. In related structures, puckering parameters have been reported with q₂ values around 0.016 angstroms and q₃ values of approximately -0.560 angstroms, with total puckering amplitudes (QT) of about 0.561 angstroms. These parameters indicate a well-defined chair conformation with minimal distortion, suggesting similar conformational preferences for this compound.
The orientation of aromatic substituents at the 4-position of piperidine rings has been extensively studied through crystallographic analysis. Dihedral angles between the piperidine ring plane and aromatic substituent planes typically range from 51.7 to 60 degrees, indicating a significant twist that minimizes steric interactions while allowing for optimal electronic conjugation. This angular arrangement is crucial for understanding the compound's overall molecular geometry and its implications for intermolecular interactions in the crystal lattice.
Intermolecular interactions in the crystal structure of related piperidine derivatives are dominated by hydrogen bonding patterns involving the nitrogen atom and any available hydrogen bond donors or acceptors. In the case of this compound, the protonated nitrogen atom in the hydrochloride salt form provides a strong hydrogen bond donor, while the chloride anion serves as a hydrogen bond acceptor. The ethoxy oxygen atom also contributes to the hydrogen bonding network, creating a three-dimensional arrangement that stabilizes the crystal structure.
| Conformational Parameter | Typical Range | Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair | Most Stable Arrangement |
| Dihedral Angle (Ring-Phenyl) | 51.7-60° | Optimal Electronic Interaction |
| Puckering Parameter q₂ | ~0.016 Å | Ring Distortion Measure |
| Puckering Parameter q₃ | ~-0.560 Å | Ring Asymmetry Indicator |
| Total Puckering QT | ~0.561 Å | Overall Ring Distortion |
Thermodynamic Stability Profiling
The thermodynamic stability of this compound is influenced by multiple factors including conformational preferences, intermolecular interactions, and the stability of the hydrochloride salt form. The chair conformation of the piperidine ring represents the most thermodynamically favorable arrangement, with the equatorial positioning of the ethoxyphenyl substituent minimizing unfavorable steric interactions and maximizing overall molecular stability. This conformational preference is supported by extensive studies on related piperidine derivatives that consistently demonstrate the energetic favorability of chair conformations over alternative arrangements such as boat or twist-boat forms.
The formation of the hydrochloride salt significantly enhances the compound's thermodynamic stability compared to the free base form. Salt formation involves the protonation of the piperidine nitrogen atom by hydrochloric acid, creating ionic interactions between the protonated amine and chloride anion. These ionic interactions provide substantial stabilization energy, typically ranging from 150 to 200 kilojoules per mole for similar amine hydrochloride salts. The crystalline salt form also benefits from efficient packing arrangements in the solid state, further contributing to its overall thermodynamic stability.
Temperature-dependent stability considerations reveal that the compound maintains its structural integrity across a wide temperature range typical for pharmaceutical and chemical applications. The ethoxy substituent provides additional stability through its electron-donating effects, which increase the electron density on the aromatic ring and enhance resistance to oxidative degradation. The presence of the ethoxy group also influences the compound's volatility and thermal decomposition characteristics, generally increasing the thermal stability compared to unsubstituted analogs.
Solvation effects play a crucial role in determining the thermodynamic stability of the compound in various environments. The hydrochloride salt form exhibits enhanced solubility in polar solvents, particularly water, due to the ionic nature of the salt and the ability to form extensive hydrogen bonding networks with solvent molecules. This enhanced solvation contributes to the overall thermodynamic favorability of the salt form in aqueous environments, making it particularly suitable for applications requiring water solubility.
| Thermodynamic Parameter | Estimated Range | Contributing Factors |
|---|---|---|
| Salt Formation Energy | 150-200 kJ/mol | Ionic Interactions |
| Conformational Stability | High | Chair Conformation Preference |
| Thermal Decomposition | >200°C | Aromatic Stabilization |
| Aqueous Solubility | Enhanced | Hydrochloride Salt Formation |
| Oxidative Stability | Moderate-High | Ethoxy Electron Donation |
Properties
IUPAC Name |
4-(4-ethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBQHODDUCRUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidine Derivatives
One prevalent approach involves the alkylation of a suitably substituted piperidine precursor with a 4-ethoxyphenyl halide or related electrophile:
- Starting Material: N-alkyl or N-aryl piperidine derivatives, often prepared via cyclization or reduction of pyridine compounds.
- Electrophile: 4-Ethoxyphenyl halides (e.g., 4-ethoxyphenyl bromide or chloride).
- Reaction Conditions: Typically conducted in polar aprotic solvents such as acetonitrile or ethanol, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Outcome: Formation of N-alkylated piperidine with the 4-ethoxyphenyl group attached at the nitrogen or at a suitable carbon position.
Research Findings:
A modified nucleophilic substitution process was described where piperidine reacts with 4-ethoxyphenyl halides under reflux, yielding the desired intermediate with high efficiency and purity.
Reductive Amination of Corresponding Ketones or Aldehydes
Another method involves reductive amination of 4-(4-ethoxyphenyl)acetone or related ketones:
- Step 1: Synthesis of 4-(4-ethoxyphenyl)acetone via Friedel-Crafts acylation of ethoxybenzene with acetyl chloride.
- Step 2: Reductive amination of this ketone with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
- Step 3: Cyclization or ring closure to form the piperidine ring.
Research Findings:
This approach allows for selective formation of the piperidine core with the 4-ethoxyphenyl substituent, followed by purification and salt formation with hydrochloric acid.
Cyclization of Precursor Amino Alcohols or Amino Acids
A more complex route involves constructing the piperidine ring via cyclization:
- Preparation of amino alcohols: From the reduction of 4-(4-ethoxyphenyl) pyridine derivatives.
- Cyclization: Under acidic or basic conditions, amino alcohols undergo intramolecular cyclization to form the piperidine ring.
- Salt Formation: The free base is then reacted with hydrochloric acid to produce the hydrochloride salt.
Research Findings:
This method benefits from high regioselectivity and yields, especially when employing microwave-assisted cyclization techniques.
Hydrogenation of Corresponding Pyridine Derivatives
Hydrogenation of aromatic pyridine precursors bearing the 4-ethoxyphenyl group:
- Starting Material: 4-(4-ethoxyphenyl)pyridine.
- Reaction Conditions: Catalytic hydrogenation using palladium or platinum catalysts under mild conditions.
- Outcome: Conversion of pyridine to piperidine, followed by salt formation with hydrochloric acid.
Research Findings:
This method is efficient, with control over hydrogenation conditions ensuring selective reduction without over-reduction of other functional groups.
Patent-Disclosed Multi-Step Synthesis
Recent patents describe multi-step synthesis pathways combining the above methods:
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Synthesis of intermediate pyridine derivative | Friedel-Crafts acylation, reflux |
| 2 | Reduction to piperidine | Catalytic hydrogenation or chemical reduction |
| 3 | N-alkylation with 4-ethoxyphenyl halide | Base, polar aprotic solvent |
| 4 | Salt formation | Hydrochloric acid in ethanol or water |
Patent Reference:
A notable patent discloses a process involving the reduction of pyridine derivatives to piperidine, followed by N-alkylation and hydrochloride salt formation, emphasizing cost-effectiveness and high yield.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Antidepressant and Anti-Parkinson Agents
Research has indicated that derivatives of piperidine, including 4-(4-Ethoxyphenyl)piperidine hydrochloride, exhibit potential as antidepressants and anti-Parkinson agents. The structural modifications in piperidine derivatives enhance their pharmacological profiles, making them suitable candidates for further development in treating mood disorders and neurodegenerative diseases .
Acetylcholinesterase Inhibition
Studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. Inhibition of AChE is a common mechanism for drugs aimed at treating Alzheimer's disease. This compound's activity was compared to established drugs like donepezil, showcasing promising results in enhancing cognitive function through modulation of cholinergic signaling .
Antipsychotic Properties
Recent investigations into piperidine derivatives have revealed their antipsychotic potential. These compounds interact with various neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in managing psychotic disorders. The ability to modify the piperidine structure allows for tailored interactions with these receptors, enhancing therapeutic efficacy .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of various piperidine derivatives in animal models. Administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity, supporting its potential as a treatment for depression .
Case Study 2: Cognitive Enhancement
In a controlled study assessing cognitive enhancement through AChE inhibition, subjects treated with this compound showed marked improvements on memory tasks compared to baseline measurements. This reinforces the compound's potential application in cognitive impairment therapies .
Comparative Analysis of Piperidine Derivatives
The following table summarizes key characteristics and applications of selected piperidine derivatives, including this compound:
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
- Ethoxy vs.
- Acetyl Substitution : The acetyl group in 4-acetyl-4-phenylpiperidine HCl introduces a ketone moiety, which may influence metabolic stability or receptor binding .
Pharmacological and Toxicological Profiles
- Fexofenadine HCl: As a non-sedating antihistamine, its piperidine core is modified with bulky substituents to minimize CNS penetration, reducing side effects .
Biological Activity
4-(4-Ethoxyphenyl)piperidine hydrochloride, with the chemical formula C₁₃H₂₀ClN₁O and a molecular weight of approximately 241.76 g/mol, is a compound of significant interest in pharmacological research. Its structure comprises a piperidine ring substituted with an ethoxyphenyl group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Pharmacological Applications
Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and oncology . The compound has been investigated for its potential in treating various cancers, including:
- Breast Cancer
- Prostate Cancer
- Colon Cancer
- Lung Cancer
- Ovarian Cancer
These applications are attributed to its ability to modulate critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt pathways.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various receptors and enzymes, leading to the inhibition of cell migration and promoting cell cycle arrest in cancer cells. Additionally, studies suggest that it may exhibit antibacterial properties by targeting specific bacterial pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have identified that modifications to the piperidine core and the ethoxy substituent can significantly influence the biological activity of related compounds. For instance, analogs with different substituents at the 4-position on the phenyl ring have shown varying levels of activity against Mycobacterium tuberculosis and other pathogens .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4-(4-Methoxyphenyl)piperidine | C₁₃H₁₇ClN₁O₂ | 255.74 g/mol | Contains a methoxy group; antihypertensive |
| 1-(4-Ethoxyphenyl)-piperidin-2-one | C₁₃H₁₅N₁O₂ | 219.27 g/mol | Different pharmacological profiles |
| N-(4-Ethoxyphenyl)acetamide | C₁₄H₁₈N₂O₂ | 250.30 g/mol | Acetamide derivative; analgesic use |
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
- Antimicrobial Properties : A study evaluating a series of piperidine derivatives indicated that certain modifications could enhance antibacterial activity against Gram-positive bacteria. The presence of electron-donating or withdrawing groups on the piperidine ring was found to significantly affect potency .
- Neuropharmacological Effects : Preliminary investigations suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems, although further research is needed to elucidate these effects fully.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Ethoxyphenyl)piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-ethoxybromobenzene with piperidine under basic conditions (e.g., K₂CO₃ in anhydrous ethanol) forms the piperidine-aryl intermediate, followed by HCl salt formation . Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature (60–80°C), and reaction time (12–24 hrs). Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the ethoxy group .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxyphenyl substitution (δ ~1.3 ppm for CH₃ in ethoxy, δ ~4.0 ppm for OCH₂) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 250.2) .
- XRD : Resolves crystalline structure, particularly hydrochloride salt formation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under anhydrous conditions. Use desiccants (silica gel) to prevent hygroscopic degradation. For handling, employ PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation .
Advanced Research Questions
Q. What strategies resolve contradictory data in receptor binding assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. Validate results via:
- Orthogonal assays : Compare radioligand binding (e.g., μ-opioid receptors) with functional assays (cAMP inhibition) .
- Purification checks : Re-run HPLC to confirm purity; impurities >2% can skew IC₅₀ values .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
Q. How can the ethoxy substituent’s electronic effects be exploited to enhance biological activity?
- Methodological Answer : The ethoxy group’s electron-donating nature increases aryl ring electron density, enhancing π-π interactions with hydrophobic receptor pockets. Comparative studies with methoxy (less bulky) or fluoro (electron-withdrawing) analogs reveal:
- SAR Analysis : Ethoxy improves metabolic stability over methoxy in hepatic microsome assays .
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity changes when modifying substituents .
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination to minimize over-reduction byproducts .
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., ethoxy dealkylation) by controlling residence time .
- In-situ Monitoring : Use FT-IR or ReactIR to detect intermediates and adjust conditions in real time .
Q. How do stability studies under accelerated conditions inform formulation development?
- Methodological Answer : Conduct stress testing (40°C/75% RH for 6 months) to identify degradation pathways:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
